(11R,24S)-4,19,30-Trimethoxy-10,25-dimethyl-2-oxa-10,25-diazaheptacyclo[22.7.1.13,7.113,17.118,22.06,11.028,32]pentatriaconta-1(32),3,5,7(35),13(34),14,16,18,20,22(33),28,30-dodecaene-16,31-diol
Overview
Description
Antioquine is a bisbenzylisoquinoline alkaloid that has garnered attention due to its calcium antagonist activity. It was isolated from the Colombian plant, Pseudoxandra sclerocarpa Maas . This compound is known for its smooth muscle relaxing properties and has been compared to other well-known calcium channel blockers like verapamil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of antioquine involves several steps, starting from the basic isoquinoline structure. The process typically includes the formation of the bisbenzylisoquinoline core through a series of condensation and cyclization reactions. Specific details on the reaction conditions and reagents used are often proprietary and vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of antioquine is less documented, but it generally follows the principles of large-scale organic synthesis. This includes optimizing reaction conditions to maximize yield and minimize impurities, as well as employing techniques like crystallization and chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
Antioquine undergoes several types of chemical reactions, including:
Oxidation: Antioquine can be oxidized to form various derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the bisbenzylisoquinoline core, potentially altering its biological activity.
Substitution: Substitution reactions, particularly on the aromatic rings, can lead to the formation of new compounds with varied activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include various derivatives of antioquine, each with potentially unique biological activities. These derivatives are often studied for their pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Chemistry: Antioquine serves as a model compound for studying the structure-activity relationship of bisbenzylisoquinoline alkaloids.
Biology: Its ability to relax smooth muscle makes it a valuable tool for studying muscle physiology and pharmacology.
Mechanism of Action
Antioquine exerts its effects primarily through the blockade of calcium channels. This action prevents calcium ions from entering smooth muscle cells, leading to muscle relaxation. The molecular targets involved include voltage-operated calcium channels, which are crucial for muscle contraction . By inhibiting these channels, antioquine reduces muscle contractility and promotes relaxation .
Comparison with Similar Compounds
Similar Compounds
Tetrandrine: Another bisbenzylisoquinoline alkaloid with similar calcium antagonist activity.
Verapamil: A well-known calcium channel blocker used in clinical settings.
Papaverine: An alkaloid with smooth muscle relaxant properties, often compared to antioquine in pharmacological studies
Uniqueness of Antioquine
What sets antioquine apart from these similar compounds is its unique structure and the specific pathways it targets. While tetrandrine and verapamil also block calcium channels, antioquine’s distinct bisbenzylisoquinoline core may offer different pharmacokinetic and pharmacodynamic profiles, potentially leading to unique therapeutic applications .
Properties
CAS No. |
93767-27-2 |
---|---|
Molecular Formula |
C37H40N2O6 |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
(1R,14S)-9,20,25-trimethoxy-15,30-dimethyl-23-oxa-15,30-diazaheptacyclo[22.6.2.13,7.18,12.114,18.027,31.022,33]pentatriaconta-3(35),4,6,8,10,12(34),18,20,22(33),24,26,31-dodecaene-6,21-diol |
InChI |
InChI=1S/C37H40N2O6/c1-38-12-10-23-18-32(43-4)33-20-25(23)28(38)16-21-6-8-30(40)26(14-21)27-15-22(7-9-31(27)42-3)17-29-35-24(11-13-39(29)2)19-34(44-5)36(41)37(35)45-33/h6-9,14-15,18-20,28-29,40-41H,10-13,16-17H2,1-5H3/t28-,29+/m1/s1 |
InChI Key |
MNNXIEANPHEHSB-WDYNHAJCSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC(=C(C=C4)O)C5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC |
SMILES |
CN1CCC2=CC3=C(C=C2C1CC4=CC(=C(C=C4)O)C5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)O)C5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Antioquine; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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